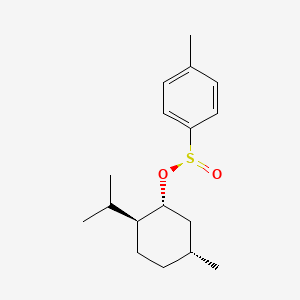
Hexachloroplatinic(IV) acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexachloroplatinic(IV) acid hydrate, also known as chloroplatinic acid hydrate, is a chemical compound with the formula H₂PtCl₆·xH₂O. It is one of the most readily available compounds of platinum and is widely used in various industrial and scientific applications. This compound is typically found as a reddish-brown solid and is highly soluble in water .
Mecanismo De Acción
Target of Action
Hexachloroplatinic(IV) acid hydrate primarily targets olefinic double bonds . It is used in the addition of silicon hydrides to olefinic double bonds . The compound’s role as a catalyst in these reactions is crucial for the synthesis of various materials .
Mode of Action
The compound interacts with its targets through a process known as hydrosilylation . In this process, the compound acts as a catalyst, facilitating the addition of silicon hydrides to olefinic double bonds . This results in the formation of new bonds and the synthesis of new compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hydrosilylation pathway . The compound’s catalytic action in this pathway leads to the synthesis of new compounds, which can have various downstream effects depending on the specific reactants involved .
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is the synthesis of new compounds . By acting as a catalyst in the hydrosilylation pathway, the compound facilitates the formation of new bonds and the creation of new materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent the compound from contaminating groundwater systems .
Métodos De Preparación
Hexachloroplatinic(IV) acid hydrate can be synthesized through several methods:
Dissolution in Aqua Regia: The most common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid).
Chlorine Gas Exposure: Another method involves exposing an aqueous suspension of platinum particles to chlorine gas, resulting in the formation of hexachloroplatinic acid.
Electrolysis: Hexachloroplatinic acid can also be produced via electrolysis of platinum in the presence of hydrochloric acid.
Análisis De Reacciones Químicas
Hexachloroplatinic(IV) acid hydrate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Hexachloroplatinic(IV) acid hydrate has numerous applications in scientific research:
Comparación Con Compuestos Similares
Hexachloroplatinic(IV) acid hydrate can be compared with other platinum compounds, such as:
Platinic Chloride (PtCl₄): Similar to hexachloroplatinic acid, platinic chloride is used in catalysis and as a precursor for other platinum compounds.
Ammonium Hexachloroplatinate ((NH₄)₂PtCl₆): This compound is formed by treating hexachloroplatinic acid with ammonium salts and is used in the purification of platinum.
Potassium Hexachloroplatinate (K₂PtCl₆): Used in the determination of potassium and in various catalytic applications.
This compound is unique due to its high solubility in water and its versatility as a catalyst in numerous chemical reactions.
Propiedades
IUPAC Name |
tetrachloroplatinum;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOYUPLNYLSSR-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H4OPt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride;dihydrochloride](/img/structure/B7801240.png)







